(2r)-2-(pyrrolidin-1-yl)propan-1-amine
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Overview
Description
®-2-pyrrolidin-1-yl-propylamine is a chiral amine compound with a pyrrolidine ring attached to a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-pyrrolidin-1-yl-propylamine typically involves the reaction of pyrrolidine with a suitable propylamine precursor. One common method is the reductive amination of pyrrolidine with propionaldehyde, using a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, under controlled temperature conditions to ensure the formation of the desired chiral product.
Industrial Production Methods
In industrial settings, the production of ®-2-pyrrolidin-1-yl-propylamine may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
®-2-pyrrolidin-1-yl-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or imines.
Reduction: Reduction reactions can convert the compound into more saturated amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring or the propylamine chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
®-2-pyrrolidin-1-yl-propylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-pyrrolidin-1-yl-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction and affecting neurological functions.
Comparison with Similar Compounds
Similar Compounds
(S)-2-pyrrolidin-1-yl-propylamine: The enantiomer of ®-2-pyrrolidin-1-yl-propylamine, with similar chemical properties but different biological activities.
N-methyl-2-pyrrolidin-1-yl-propylamine: A methylated derivative with distinct pharmacological effects.
2-pyrrolidin-1-yl-ethylamine: A structurally similar compound with a shorter alkyl chain.
Uniqueness
®-2-pyrrolidin-1-yl-propylamine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other structurally similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C7H16N2 |
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Molecular Weight |
128.22 g/mol |
IUPAC Name |
(2R)-2-pyrrolidin-1-ylpropan-1-amine |
InChI |
InChI=1S/C7H16N2/c1-7(6-8)9-4-2-3-5-9/h7H,2-6,8H2,1H3/t7-/m1/s1 |
InChI Key |
GUHQLUWDOMXRGQ-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CN)N1CCCC1 |
Canonical SMILES |
CC(CN)N1CCCC1 |
Origin of Product |
United States |
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